BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of the ATPase Kinetics
of Myosin-VA Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: myosin-VA

Cat. No.: B1177016

For Researchers, Scientists, and Drug Development Professionals

Myosin-VA is a crucial molecular motor protein responsible for the transport of various
intracellular cargoes along actin filaments. Its function is intrinsically linked to its ATPase
activity, which fuels its processive movement. Understanding how different mutations within the
myosin-VA motor domain affect its ATPase kinetics is paramount for elucidating its mechanism
of action and for the development of potential therapeutic interventions targeting its
dysfunction. This guide provides a comparative overview of the ATPase kinetics of select
myosin-VA mutants, supported by experimental data and detailed methodologies.

Quantitative Comparison of ATPase Kinetics

The steady-state actin-activated ATPase activity of myosin is a key measure of its motor
function. The Michaelis-Menten model is commonly used to describe the relationship between
the actin concentration and the rate of ATP hydrolysis. The two primary parameters derived
from this model are:

e k_cat (V_max): The maximum rate of ATP hydrolysis at saturating actin concentrations,
reflecting the overall cycling rate of the enzyme.

o K_ATPase (K_m): The actin concentration at which the ATPase activity is half-maximal,
indicating the apparent affinity of the myosin for actin in the steady state.
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Below is a summary of the reported steady-state ATPase kinetic parameters for wild-type (WT)
myosin-VA and several of its mutants.
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F750L ~1 ~1 [2]

altered from from WT

WT

Data not Data not

provided in provided in
S217A [31[4]

steady-state

terms

steady-state

terms

Note: The study on R712G and F750L mutants stated that the steady-state ATPase kinetics
showed only minor impacts, with K_ATPase being unchanged and k_cat not dramatically
altered compared to wild-type.[2] The study on the S217A mutant focused on the load-
dependent kinetics of phosphate release rather than steady-state actin activation parameters.

[3]14]

Experimental Protocols

The determination of ATPase kinetics is fundamental to understanding myosin motor function.
Below are detailed methodologies for key experiments cited in the literature.

Actin-Activated ATPase Assay
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This assay measures the rate of ATP hydrolysis by myosin in the presence of varying
concentrations of actin.

1. Protein Preparation:

e Myosin-VA constructs (wild-type and mutants) are typically expressed in a suitable system,
such as Sf9 insect cells using a baculovirus vector, and purified using affinity and size-
exclusion chromatography.

 Actin is purified from a source like chicken skeletal muscle and is stabilized in its filamentous
form (F-actin) by incubation with phalloidin.

2. Assay Buffer:

o Atypical assay buffer contains: 25 mM Imidazole (pH 7.4), 25 mM KCI, 4 mM MgClz, 1 mM
EGTA, and 1 mM DTT.[5]

3. Assay Procedure:
o The assay is performed at a constant temperature, for instance, 30°C.[6]

o Reaction mixtures are prepared with the assay buffer, a fixed concentration of myosin, and
varying concentrations of F-actin.

e The reaction is initiated by the addition of ATP, which is often radioactively labeled with 32P in
the gamma position ([y-32P]ATP).[5][7]

o The total reaction volume is kept constant across all samples.

» At specific time points, aliquots of the reaction are quenched by adding a "stop solution,”
which typically contains a strong acid (e.g., sulfuric acid) and a reagent that complexes with
phosphate (e.g., silicotungstic acid).[7]

o The released radioactive phosphate (32Pi) is separated from the unhydrolyzed ATP, often
through an organic extraction step using a mixture like isobutanol:benzene.[7]

e The amount of released 32Pi is quantified by scintillation counting.
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The ATPase rate (nmol of Pi released per second per mg of myosin) is calculated for each
actin concentration.

N

. Data Analysis:

The ATPase rates are plotted against the actin concentration.

The data are then fitted to the Michaelis-Menten equation to determine the k_cat and
K_ATPase values.

Transient Kinetic Analysis (Stopped-Flow FRET)

Transient kinetic methods, such as stopped-flow fluorescence resonance energy transfer
(FRET), provide insights into the rates of individual steps in the ATPase cycle. For instance,
these techniques were used to demonstrate that the R712G mutation slowed the maximum
ATP hydrolysis and recovery-stroke rate constants, while the F750L mutation enhanced these
steps.[2][8]

Visualizing the Process

To better understand the experimental process and the underlying biochemical cycle, the
following diagrams are provided.
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Caption: Workflow for determining actin-activated ATPase kinetics.
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Caption: The fundamental actomyosin ATPase cycle.

Discussion and Conclusion

The available data on the R712G and F750L myosin-VA mutants suggest that these particular
mutations in the converter domain do not significantly alter the overall steady-state ATPase
activity.[2] However, transient kinetic analyses revealed that these mutations do impact specific
steps within the ATPase cycle, namely ATP hydrolysis and the recovery stroke.[2] This
highlights the importance of employing a range of kinetic assays to fully understand the effects
of mutations.

The study of the S217A mutant in the switch | region of the active site demonstrated a
significant increase in the load-dependence of the phosphate-induced detachment rate,
suggesting a role for this region in mediating the response to mechanical load.[3][4]

In conclusion, the investigation of myosin-VA mutants' ATPase kinetics is a multifaceted
endeavor that requires a combination of steady-state and transient kinetic approaches. The
data presented here, while limited to a few mutants, underscore the principle that even subtle
changes in the myosin motor can have profound effects on its mechanochemical cycle. Further
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research on a broader range of mutants is necessary to build a more complete picture of the
structure-function relationships governing myosin-VA's role in intracellular transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nim.nih.gov]

2. Converter domain mutations in myosin alter structural kinetics and motor function - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. Amutation in switch | alters the load-dependent kinetics of myosin Va - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. murphylab.princeton.edu [murphylab.princeton.edu]

e 6. Myosin | mutants with only 1% of wild-type actin-activated MgATPase activity retain
essential in vivo function(s) - PMC [pmc.ncbi.nlm.nih.gov]

e 7. ohsu.edu [ohsu.edu]
» 8. discovery.researcher.life [discovery.researcher.life]

 To cite this document: BenchChem. [A Comparative Analysis of the ATPase Kinetics of
Myosin-VA Mutants]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177016#comparing-the-atpase-kinetics-of-different-
myosin-va-mutants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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